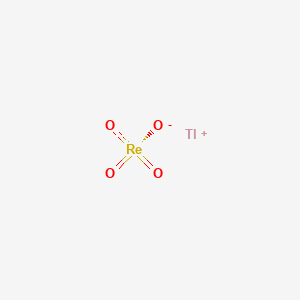
Thallium(I) perrhenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(I) perrhenate is an inorganic compound with the chemical formula TlReO₄. It is composed of thallium in the +1 oxidation state and the perrhenate anion. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium(I) perrhenate can be synthesized through a reaction between thallium(I) hydroxide and perrhenic acid. The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{TlOH} + \text{HReO}_4 \rightarrow \text{TlReO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the extraction of thallium from its ores, followed by its conversion to thallium(I) hydroxide. This hydroxide is then reacted with perrhenic acid to produce this compound. The process requires careful control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Thallium(I) perrhenate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: The perrhenate anion can be reduced to rhenium metal or lower oxidation states of rhenium.
Substitution: this compound can participate in substitution reactions where the perrhenate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas or zinc in acidic conditions.
Substitution: Various anions like chloride or sulfate in aqueous solutions.
Major Products:
Oxidation: Thallium(III) compounds and rhenium oxides.
Reduction: Rhenium metal and thallium(I) salts.
Substitution: Thallium(I) salts with different anions.
Applications De Recherche Scientifique
Thallium(I) perrhenate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other thallium and rhenium compounds.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited use due to toxicity, but studied for potential radiopharmaceutical applications.
Industry: Utilized in the production of high-purity rhenium and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which thallium(I) perrhenate exerts its effects involves the interaction of thallium ions with biological molecules. Thallium ions can replace potassium ions in biological systems due to their similar ionic radii, disrupting cellular processes. The perrhenate anion can also participate in redox reactions, affecting cellular redox balance.
Comparaison Avec Des Composés Similaires
Thallium(I) sulfate (Tl₂SO₄): Similar in terms of thallium content but different anion.
Thallium(I) chloride (TlCl): Contains thallium in the +1 oxidation state with chloride anion.
Perrhenic acid (HReO₄): Contains the perrhenate anion but lacks thallium.
Uniqueness: Thallium(I) perrhenate is unique due to the combination of thallium and perrhenate ions, offering distinct chemical properties and reactivity compared to other thallium or rhenium compounds.
Propriétés
Formule moléculaire |
O4ReTl |
|---|---|
Poids moléculaire |
454.59 g/mol |
Nom IUPAC |
oxido(trioxo)rhenium;thallium(1+) |
InChI |
InChI=1S/4O.Re.Tl/q;;;-1;;+1 |
Clé InChI |
IMYLVRAMODITQH-UHFFFAOYSA-N |
SMILES canonique |
[O-][Re](=O)(=O)=O.[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



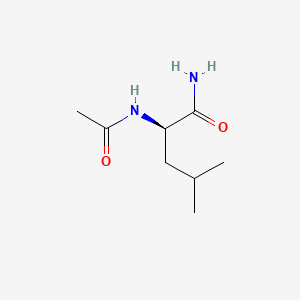
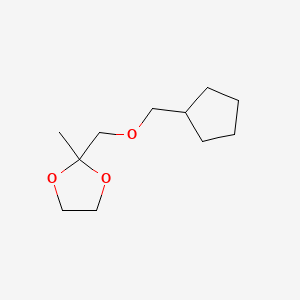
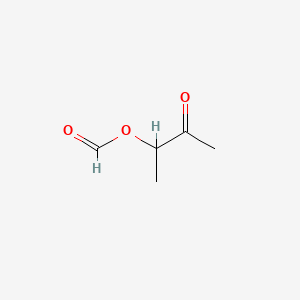
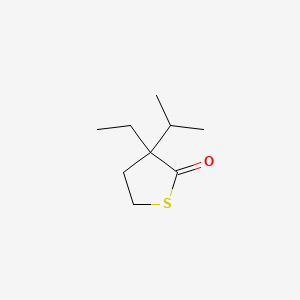
![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)

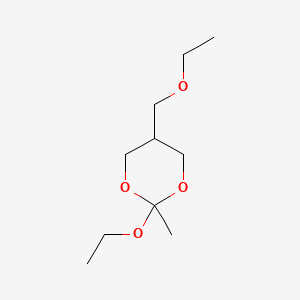
![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)
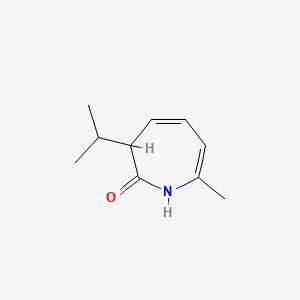
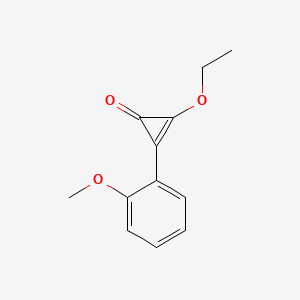
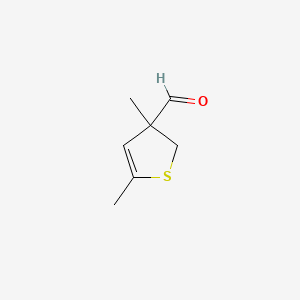
![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)
